molecular formula C17H23NO2 B6153089 2-BENZYL-OCTAHYDRO-ISOINDOLE-3A-CARBOXYLIC ACID METHYL ESTER CAS No. 885958-35-0

2-BENZYL-OCTAHYDRO-ISOINDOLE-3A-CARBOXYLIC ACID METHYL ESTER

Cat. No.: B6153089
CAS No.: 885958-35-0
M. Wt: 273.4
InChI Key:
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Description

2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester is a heterocyclic organic compound. It is known for its unique structure, which includes an isoindole ring system. This compound is widely used in organic chemical synthesis and pharmaceutical industries due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester typically involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide. This reaction is catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-octahydro-isoindole-3a-carboxylic acid: This compound shares a similar core structure but lacks the methyl ester group.

    N-benzyl-2-(hydroxymethyl)benzamide: A precursor in the synthesis of 2-Benzyl-octahydro-isoindole-3a-carboxylic acid methyl ester.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities

Properties

CAS No.

885958-35-0

Molecular Formula

C17H23NO2

Molecular Weight

273.4

Purity

95

Origin of Product

United States

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